molecular formula C10H11N3O5 B2840164 N-{[(4-nitrophenyl)amino]carbonyl}alanine CAS No. 688334-02-3

N-{[(4-nitrophenyl)amino]carbonyl}alanine

Cat. No.: B2840164
CAS No.: 688334-02-3
M. Wt: 253.214
InChI Key: AGHYCQKOMGHZNX-UHFFFAOYSA-N
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Description

Structural Classification and Relevance as an Amino Acid Derivative

From a structural standpoint, N-{[(4-nitrophenyl)amino]carbonyl}alanine is classified as a ureido-amino acid derivative. The core of the molecule is alanine (B10760859), a non-polar, aliphatic α-amino acid. The key modification is the acylation of the amino group of alanine with a 4-nitrophenylcarbamoyl group, forming a urea (B33335) (or ureido) linkage. This transformation significantly alters the chemical properties of the parent amino acid.

The introduction of the ureido linkage and the aromatic nitrophenyl group has several important implications:

Hydrogen Bonding Capabilities: The urea moiety is an excellent hydrogen bond donor and acceptor, which can influence intermolecular interactions and the conformational preferences of the molecule.

Electronic Properties: The 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group (-NO₂). This influences the electron density of the entire molecule and can be exploited in various chemical and biological contexts.

Spectroscopic Handle: The nitrophenyl group possesses a distinct UV-Vis absorbance profile, making it a useful chromophore for detection and quantification.

The synthesis of such derivatives is typically achieved through the reaction of the parent amino acid, in this case, alanine, with the corresponding isocyanate, 4-nitrophenyl isocyanate. This reaction is a common and efficient method for the formation of urea linkages.

Table 1: Key Structural Features of this compound

FeatureDescription
Parent Amino Acid Alanine (an α-amino acid)
Modifying Group 4-Nitrophenylcarbamoyl
Linkage Urea (Ureido) linkage
Key Functional Groups Carboxylic acid, Urea, Nitro group, Aromatic ring

Position in the Landscape of Unnatural Amino Acids and Non-Canonical Biocatalysts

This compound belongs to the broad and rapidly expanding class of unnatural amino acids (UAAs) or non-canonical amino acids (ncAAs). These are amino acid analogues that are not among the 20 proteinogenic amino acids. nih.gov The interest in UAAs has grown immensely as they have become invaluable tools in chemical biology, protein engineering, and drug discovery. nih.gov

UAAs can be incorporated into proteins to introduce novel functionalities, such as:

Spectroscopic probes: To study protein structure, dynamics, and interactions.

Post-translational modification sites: For the attachment of labels, drugs, or other molecules.

Modified catalytic activity: To create enzymes with enhanced or novel catalytic properties.

Improved stability: To engineer proteins with greater resistance to degradation.

While there is limited specific literature on the incorporation of this compound into proteins, its structural cousin, p-nitrophenylalanine (pNF) , has been successfully used as a non-canonical biocatalyst. researchgate.net pNF can be genetically encoded and incorporated into proteins, where the nitro group serves as a sensitive infrared (IR) probe of the local protein environment. researchgate.net This allows for detailed studies of protein structure and dynamics with site-specificity. researchgate.net

Given this precedent, this compound could potentially be explored for similar applications, although its bulkier side chain might present challenges for ribosomal incorporation. However, it could be a valuable building block in solid-phase peptide synthesis to create peptides with unique conformational or binding properties. acs.org

Foundational Research Areas Explored for this Compound and its Analogues

The research areas relevant to this compound and its analogues are diverse, primarily falling under the umbrella of medicinal chemistry and chemical biology.

Enzyme Inhibition: Urea-containing compounds are known to be effective inhibitors of various enzymes, often by mimicking peptide bonds and forming strong hydrogen bonds in the enzyme's active site. A series of amino acid ureido derivatives have been synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), a target for cancer therapy. nih.gov This suggests that this compound could be investigated as a potential enzyme inhibitor.

Peptide and Peptidomimetic Synthesis: As a modified amino acid, this compound is a candidate for inclusion in synthetic peptides. The ureido linkage can enforce specific backbone conformations, and the nitrophenyl group can be used for probing peptide-receptor interactions or as a precursor for further chemical modifications.

Biocatalysis and Protein Engineering: The development of engineered enzymes for the synthesis of non-canonical amino acids is a burgeoning field. nih.gov While the direct enzymatic synthesis of this compound has not been reported, the broader field of biocatalysis with unnatural amino acids is highly active. nih.gov The incorporation of UAAs into enzymes can lead to biocatalysts with improved activity, stability, and even novel functions. nih.gov

Table 2: Potential Research Applications of this compound and its Analogues

Research AreaPotential ApplicationRationale
Medicinal Chemistry Enzyme InhibitionThe ureido and nitrophenyl moieties can interact with enzyme active sites. nih.gov
Peptide Chemistry Synthesis of PeptidomimeticsThe unique structure can induce specific secondary structures in peptides.
Chemical Biology Molecular ProbesThe nitrophenyl group acts as a spectroscopic handle for studying molecular interactions. researchgate.net
Biocatalysis Building Block for Engineered BiocatalystsIncorporation into proteins could confer novel properties. nih.gov

Properties

IUPAC Name

2-[(4-nitrophenyl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYCQKOMGHZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for Carbonyl-Amino Bond Formation

The creation of the urea (B33335) linkage—specifically, the N-CO-N bond—is the cornerstone of the synthesis. This requires the careful activation of either the alanine (B10760859) or the 4-nitrophenyl precursor to facilitate coupling.

Carbodiimide (B86325) reagents, most notably N,N'-dicyclohexylcarbodiimide (DCC), are fundamental tools in organic synthesis, primarily for the formation of amide bonds by activating carboxylic acids. wikipedia.org In a typical peptide coupling, the carboxylic acid group of one amino acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgunimi.it This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, resulting in an amide bond and the formation of N,N'-dicyclohexylurea (DCU) as a byproduct. wikipedia.org

While this method is the standard for creating peptide (amide) links, its direct application to form the urea linkage in N-{[(4-nitrophenyl)amino]carbonyl}alanine is not straightforward. The goal is not to couple alanine's carboxylic acid to an amine but to form a urea at alanine's amino group.

A significant side reaction in carbodiimide chemistry involves the rearrangement of the O-acylisourea intermediate into a more stable N-acylurea. unimi.itthieme-connect.de This occurs when the O-acylisourea undergoes an intramolecular acyl migration. thieme-connect.de This side product, where the activated amino acid becomes covalently bonded to the DCC-derived urea, can complicate purification and reduce the yield of the desired peptide. thieme-connect.de Studies have shown that while the desired peptide product may undergo racemization, the N-acylurea side product often retains its chiral integrity. nih.gov The propensity for N-acylurea formation is a well-documented challenge in DCC-mediated couplings. thieme-connect.de

Reagent/MethodRole in SynthesisKey IntermediateCommon Byproduct
DCC Coupling Primarily activates carboxylic acids for amide bond formation.O-acylisourea wikipedia.orgN,N'-dicyclohexylurea (DCU) wikipedia.org
N-acylurea Formation A common side reaction in DCC couplings.O-acylisourea thieme-connect.deN-acyl-N,N'-dicyclohexylurea nih.gov

A more direct and widely used strategy for synthesizing ureas from amino acids involves the formation of an activated carbamate (B1207046) intermediate. Reagents like 4-nitrophenyl chloroformate are highly effective for this purpose. researchgate.netepa.gov This versatile coupling agent reacts readily with nucleophiles, such as the amino group of alanine, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a 4-nitrophenyl carbamate. researchgate.netnih.govemerginginvestigators.org

This reaction creates a stable, yet activated, derivative of the amino acid. The 4-nitrophenoxy group is an excellent leaving group, making the carbamate's carbonyl carbon highly electrophilic. nih.gov This activated intermediate can then be reacted with a second amine—in this case, 4-nitroaniline (B120555)—to displace the 4-nitrophenol (B140041) and form the final unsymmetrical urea product. This two-step approach is often preferred for its high yields and clean reaction profiles. epa.gov The synthesis of such activated carbamates is a key strategy for building libraries of urea-containing compounds. acs.org

A general scheme for this process is as follows:

Activation: An N-protected alanine reacts with 4-nitrophenyl chloroformate to yield an N-protected alanine-N-(4-nitrophenyl)carbamate.

Coupling: The resulting activated carbamate reacts with 4-nitroaniline, displacing the 4-nitrophenol to form the desired urea linkage.

This method leverages the high reactivity of chloroformates and the stability of the resulting carbamate intermediates, providing a reliable route to the target molecule. researchgate.netacs.org

Cyclization and Heterocycle Formation via Related Nitrophenyl Amino Precursors

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Precursors containing a nitrophenylamino moiety, structurally related to this compound, serve as versatile building blocks for constructing a variety of heterocyclic scaffolds. The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule, facilitating intramolecular cyclization reactions or participating in multicomponent condensation reactions to yield complex ring systems. Research has demonstrated the utility of nitrophenyl urea and amide derivatives in forming heterocycles such as quinazolinones, isoquinolines, and other fused ring systems.

One prominent strategy involves the cyclization of nitrophenyl-substituted ureas. For instance, palladium-catalyzed intramolecular C-H amination of aryl-benzyl ureas has been developed to synthesize dihydroquinazolinone scaffolds. nih.gov This method highlights a modern approach to forming nitrogen-containing heterocycles from urea precursors. While this specific example does not utilize a 4-nitrophenyl group, the methodology is applicable to a range of substituted aryl ureas.

In other established methods, nitrophenyl groups are integral parts of precursors for multi-step condensation and cyclization sequences. For example, the synthesis of complex tetrahydroisoquinolines has been achieved starting from 3- and 4-nitrophenyl-substituted cyclohexanones. nih.govresearchgate.net These precursors undergo a regioselective cyclocondensation reaction, which is followed by further chemical transformations and eventual cyclization to form fused heterocyclic systems like 1-amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.govresearchgate.net The cyclization step is often achieved by heating in ethanol (B145695) with a catalytic amount of a base such as sodium carbonate or sodium ethoxide. nih.govresearchgate.net

Another example involves the condensation of N-aminophthalimide with ethyl N-(4-nitrophenyl)carbamate to produce 1-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-(4-nitrophenyl)urea. clockss.org This demonstrates the use of a nitrophenyl carbamate derivative in the formation of a more complex heterocyclic urea structure.

The table below summarizes various cyclization reactions involving nitrophenyl amino precursors to form heterocyclic structures, showcasing the diversity of synthetic routes and the resulting compounds.

Precursor TypeReaction TypeReagents/ConditionsResulting HeterocycleReference
Aryl-benzyl ureasPd-catalyzed intramolecular cyclizationPalladium catalystDihydroquinazolinones nih.gov
(5,6,7,8-Tetrahydroisoquinolin-3-ylthio)acetamides with 4-nitrophenyl groupBase-catalyzed intramolecular cyclizationEthanol, heat, cat. Sodium Carbonate1-Amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides nih.govresearchgate.net
(5,6,7,8-Tetrahydroisoquinolin-3-ylthio)acetamides with 2-nitrophenyl groupBase-catalyzed intramolecular cyclizationEthanol, heat, cat. Sodium Ethoxide1-Amino-thieno[2,3-c]isoquinoline-2-carboxamides researchgate.net
Ethyl N-(4-nitrophenyl)carbamateCondensationN-aminophthalimide1-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-(4-nitrophenyl)urea clockss.org

Molecular Structure, Electronic Properties, and Reaction Mechanisms

Conformational Analysis and Rotational Isomerism

The three-dimensional structure of N-{[(4-nitrophenyl)amino]carbonyl}alanine is dictated by the rotational freedom around its single bonds. The optical rotation of amino acids like alanine (B10760859) is highly sensitive to the molecular geometry, to the point that different conformers can exhibit opposite signs of optical rotation. researchgate.net Changes in the rotation of the amino or carbonyl groups can significantly alter these properties. researchgate.net While a specific crystal structure for this compound is not detailed in the provided search results, analysis of similar structures, such as nitrophenyl esters of alanine derivatives, offers valuable insights.

For instance, studies on ortho-nitrophenyl esters of blocked amino acids show a rigid molecular conformation with highly restricted rotation. researchgate.net This rigidity is attributed to intramolecular interactions between the ortho-nitro group and the amide or ester group. researchgate.net In contrast, a para-nitro group, as found in this compound, cannot engage in similar intramolecular interactions, which suggests it possesses a greater number of possible rotamers and increased conformational flexibility compared to its ortho-substituted counterpart. researchgate.net In the crystalline state, related molecules like N-(4-nitrophenyl)-β-alanine form dimeric structures through hydrogen bonds. nih.gov Specifically, molecules related by an inversion center interact via O-H···O hydrogen bonds, and these dimers are further linked by weaker N-H···O hydrogen bonds involving the nitro group. nih.gov This indicates that hydrogen bonding plays a crucial role in the solid-state conformation of such molecules.

The optical activity of alanine is directly linked to its molecular conformation in the gas phase, which can be investigated using theoretical methods like Hartree-Fock and density-functional theory. researchgate.net These studies confirm that the optical rotation is extremely sensitive to the molecule's geometry. researchgate.net

Table 1: Factors Influencing the Conformation of Alanine Derivatives

FactorDescriptionPotential Impact on this compound
Rotational Isomerism Rotation around single bonds leads to different conformers.The para-nitro group allows for more rotational freedom compared to an ortho-substituted equivalent. researchgate.net
Intramolecular Interactions Interactions between different parts of the same molecule.The para position of the nitro group limits direct intramolecular interactions with the alanine backbone. researchgate.net
Intermolecular Hydrogen Bonding Hydrogen bonds formed between molecules.Likely to form dimers and chains in the solid state, influencing crystal packing. nih.gov
Solvent Effects The polarity of the solvent can influence which conformer is most stable.Solvent can affect the aminolysis rates of related nitrophenyl esters. researchgate.net

Investigation of Electronic Perturbations Induced by the Nitro Group

The nitro group (NO₂) at the para-position of the phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This electron-withdrawing effect is central to the reactivity of the acyl group. In related compounds like p-nitrophenyl acetate (B1210297) (PNPA), the nitro group makes the carbonyl carbon more electrophilic and the p-nitrophenolate a better leaving group, thus facilitating acyl transfer reactions.

The electronic influence of the nitro group is also evident in the reactivity of N-(dinitrophenyl)amino acids. The presence of two nitro groups facilitates base-catalyzed cyclization reactions to form benzimidazole-N-oxide derivatives. nih.gov A compound with a single nitro group at the 4-position requires a stronger base for a similar cyclization to occur, highlighting the direct role of the nitro group in increasing the molecule's reactivity and acidity of the N-H proton. nih.gov This increased acidity and electron deficiency on the phenyl ring are key electronic perturbations induced by the 4-nitro group in this compound.

Elucidation of Reaction Pathways in Complex Organic Transformations

The unique electronic and structural features of this compound predispose it to participate in specific reaction pathways, notably acyl group transfer and transamination reactions.

Acyl transfer reactions involve the movement of an acyl group (R-C=O) from a donor to a nucleophile. The N-{[(4-nitrophenyl)amino]carbonyl} moiety functions as an activated acyl derivative. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This principle is widely used in peptide synthesis, where activated esters like 4-nitrophenyl esters are employed. researchgate.net

The mechanism typically proceeds through a tetrahedral intermediate. A nucleophile attacks the carbonyl carbon, forming a transient, negatively charged intermediate. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The collapse of this intermediate leads to the expulsion of the leaving group, which in this case would be the 4-nitroaniline (B120555) anion, and the formation of a new bond between the acyl group and the nucleophile. nih.gov The aminolysis of such activated esters can be significantly accelerated by catalysts like N-hydroxy compounds in polar solvents. researchgate.net

Table 2: Key Steps in Acyl Transfer Mechanism

StepDescriptionRole of the 4-Nitrophenyl Group
Nucleophilic Attack A nucleophile attacks the electrophilic carbonyl carbon of the acyl group.The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it a better target for attack.
Formation of Tetrahedral Intermediate A transient, negatively charged intermediate is formed.The 4-nitrophenyl group helps to stabilize the negative charge on the intermediate through resonance.
Leaving Group Departure The bond to the leaving group breaks, and the leaving group is expelled.The 4-nitrophenylamino group is a relatively stable leaving group due to the electron-withdrawing nitro group, which can delocalize the negative charge.

Transamination is a critical biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called transaminases or aminotransferases. wikipedia.org This reaction is fundamental for the synthesis and degradation of amino acids. davuniversity.org The alanine portion of this compound contains the essential α-amino acid structure that can participate in transamination.

For the alanine moiety to act as an amino group donor, the bond linking it to the N-acyl group would first need to be cleaved. Once free, the alanine can transfer its amino group to an α-keto acid (e.g., α-ketoglutarate). wikipedia.org The reaction mechanism, catalyzed by aminotransferases, requires the coenzyme pyridoxal-5'-phosphate (PLP). rsc.org The reaction occurs in two stages: first, the amino group from alanine is transferred to PLP to form pyridoxamine-5'-phosphate (PMP) and pyruvate. Second, the amino group from PMP is transferred to the α-keto acid, regenerating PLP and forming a new amino acid. wikipedia.orgrsc.org

While transamination is typically an enzymatic process, transamination-like reactions can also be catalyzed by other enzymes, such as dehydrogenases, for the co-synthesis of α-amino acids and α-keto acids. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Studies (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of N-{[(4-nitrophenyl)amino]carbonyl}alanine in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, it is possible to map out the connectivity of atoms and infer the compound's conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons of the 4-nitrophenyl group typically appear as a set of doublets in the downfield region, a consequence of the electron-withdrawing nature of the nitro group. The protons of the alanine (B10760859) moiety, specifically the alpha-proton (α-H) and the methyl protons (CH₃), will resonate at characteristic chemical shifts. The N-H protons of the urea (B33335) linkage and the amide bond will also produce signals, the positions of which can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbons of the urea and the carboxylic acid functional groups are typically observed at the most downfield chemical shifts. The carbons of the aromatic ring will show distinct resonances, with the carbon atom attached to the nitro group being significantly deshielded. The alpha-carbon and the methyl carbon of the alanine residue will appear at characteristic upfield positions.

¹H NMR Data
Chemical Shift (ppm) Assignment
Data not available in search results
¹³C NMR Data
Chemical Shift (ppm) Assignment
Data not available in search results

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

Key vibrational bands expected in the FTIR spectrum include the N-H stretching vibrations from the amide and urea groups, typically appearing in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are also prominent features. The spectrum will likely show two distinct carbonyl absorption bands: one for the urea carbonyl and another for the carboxylic acid carbonyl, typically in the range of 1600-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorption bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Furthermore, C-H stretching and bending vibrations from the aromatic ring and the alanine methyl group, as well as C-N stretching vibrations, will contribute to the unique infrared fingerprint of the compound.

FTIR Data
Wavenumber (cm⁻¹) Vibrational Mode Assignment
Data not available in search results

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores within the molecule, which are the parts responsible for light absorption, dictate the wavelength of maximum absorption (λmax).

The primary chromophore in this compound is the 4-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring and the amino group of the urea linkage, is expected to give rise to intense absorption bands in the UV region. Typically, substituted nitroaromatic compounds exhibit characteristic π → π* and n → π* transitions. The exact position of the λmax can be influenced by the solvent polarity, providing insights into the nature of the electronic transitions.

UV-Vis Data
λmax (nm) Electronic Transition
Data not available in search results

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Specific DFT studies on N-{[(4-nitrophenyl)amino]carbonyl}alanine to determine its optimized molecular geometry and electronic properties are not available in the reviewed literature.

Data from FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound, have not been reported.

A Natural Population Analysis to determine the charge distribution on the individual atoms of this compound has not been published.

MEP and RDG analyses, which would identify the electrophilic and nucleophilic sites and visualize non-covalent interactions, have not been performed on this specific molecule according to available sources.

Supramolecular Interactions and Crystal Packing Analysis

Detailed analysis of the crystal structure and supramolecular interactions of this compound is not available.

Hirshfeld surface analysis to quantify intermolecular contacts within the crystal lattice of this compound has not been documented.

Information regarding void analysis to assess the packing efficiency of this compound in its crystalline form is currently unavailable.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are instrumental in predicting how a ligand such as "this compound" might bind to a biological target and the stability of that interaction over time.

Molecular docking studies on analogous diaryl urea (B33335) derivatives have shown that the urea functionality is crucial for forming hydrogen bonds with protein and receptor targets, which is a key factor in stabilizing the drug-receptor interaction. nih.gov The donor-acceptor hydrogen bonding capability of the urea moiety is a primary element in its molecular recognition and bioactivity. nih.gov The aromatic rings in such compounds often engage in non-bonded π-interactions with the target protein, with diaryl ureas forming an average of 35.9 non-bonded interactions. mdpi.com For "this compound," the two NH groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. The 4-nitrophenyl group and the alanine's methyl side chain can participate in hydrophobic and van der Waals interactions. mdpi.com For instance, in docking studies of similar compounds, interactions with non-polar amino acids like alanine (B10760859) and valine have been observed. mdpi.com

Table 1: Potential Interactions of this compound with a Biological Target

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Urea NH groupsHydrogen Bond DonorAspartate, Glutamate, Serine, Threonine
Urea Carbonyl OxygenHydrogen Bond AcceptorArginine, Lysine, Histidine, Serine, Threonine
4-Nitrophenyl groupπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine
Nitro Group OxygensHydrogen Bond AcceptorArginine, Lysine, Serine
Alanine Methyl GroupHydrophobic, van der WaalsAlanine, Valine, Leucine, Isoleucine
Alanine Carboxyl GroupHydrogen Bond Donor/Acceptor, IonicArginine, Lysine, Serine, Threonine

Structure-Activity Relationship (SAR) Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of "this compound," QSAR studies can help identify the key structural features that govern their activity.

In QSAR studies of related diaryl urea derivatives, descriptors related to size, degree of branching, aromaticity, and polarizability have been found to significantly affect their inhibitory activity. nih.govnih.govmui.ac.ir For instance, a QSAR study on N,N-diphenyl urea derivatives identified steric and electrostatic descriptors as being important for biological activity. researchgate.net The presence of the nitro group in the 4-position of the phenyl ring in "this compound" is expected to have a significant impact on its electronic properties, influencing its interaction with target molecules. mdpi.com

A hypothetical QSAR study on a series of analogs of "this compound" might involve modifying the alanine moiety, the substitution pattern on the phenyl ring, or the urea linker. By calculating various molecular descriptors for each analog and correlating them with their experimentally determined biological activity, a predictive QSAR model could be developed. Such a model could then be used to design new, more potent compounds.

Table 2: Key Molecular Descriptors in QSAR Studies of Related Compounds

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesGoverns electrostatic and orbital interactions with the target.
Steric Molecular weight, Molar refractivity, van der Waals volumeInfluences the fit of the molecule into the binding pocket.
Hydrophobic LogP (Partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesDescribes the branching and overall shape of the molecule.
Quantum Chemical Electrostatic potential, Mulliken chargesProvides a detailed picture of the electron distribution and reactivity.

Applications in Bioorganic Chemistry and Chemical Biology

Analytical Chemistry Applications

In analytical chemistry, the distinct structural features of N-{[(4-nitrophenyl)amino]carbonyl}alanine are leveraged for the separation and detection of other molecules. The presence of the 4-nitrophenyl group, in particular, facilitates detection by UV-Vis spectrophotometry.

The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is a critical task in pharmaceutical and biological chemistry. One effective method for this is "indirect" chiral resolution, where the enantiomeric mixture is reacted with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

This compound, when synthesized from an enantiomerically pure form of alanine (B10760859) (either L-alanine or D-alanine), can serve as a CDA. For instance, L-N-{[(4-nitrophenyl)amino]carbonyl}alanine can be used to derivatize a racemic mixture of a chiral amine or alcohol. The reaction forms diastereomeric urea (B33335) or carbamate (B1207046) derivatives, respectively, which can then be resolved on a conventional achiral stationary phase. The strong UV absorbance of the 4-nitrophenyl group at specific wavelengths facilitates sensitive detection of the separated diastereomers nih.gov.

The principle is analogous to that of other well-established CDAs containing a nitrophenyl group. For example, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) is used to separate amino acid enantiomers by forming diastereomeric derivatives that are resolvable by reverse-phase HPLC nih.govmdpi.comresearchgate.net. Similarly, the formation of urea and thiourea (B124793) derivatives using chiral reagents is a common strategy for the resolution of complex mixtures of amino acids researchgate.net.

Table 1: Comparison of Chiral Derivatizing Agents with Nitrophenyl Moieties This table presents data for analogous compounds to illustrate the principle of chiral derivatization and separation.

Chiral Derivatizing AgentAnalyte ClassSeparation MethodKey Features
(S)-NIFE nih.govmdpi.comAmino AcidsRP-HPLCForms stable diastereomers; good for complex biological samples.
FDAA (Marfey's Reagent) nih.govAmino AcidsRP-HPLCHigh enantioselectivity; strong UV absorbance at 340 nm.
(S,S)-DANI researchgate.netAmino AcidsRP-HPLCForms thiourea diastereomers; useful for unusual amino acids.

A standard reference material (SRM) is a compound of high purity and well-characterized properties used to calibrate analytical instruments, validate methods, and ensure the quality and comparability of measurements. In chromatography, SRMs are essential for confirming the identity of a substance (e.g., by comparing retention times) and for quantification.

While individual amino acids like L-Alanine are available as certified reference materials for use in quality control and pharmaceutical analysis , and simple dipeptides like L-Alanyl-L-alanine are used as USP reference standards sigmaaldrich.com, there is no widespread documentation of this compound being used as a primary SRM. However, in a research or method development context, a well-purified sample of the compound could be used as an internal or external standard for specific analytical applications, particularly in assays designed to screen for molecules with similar urea or nitrophenyl structures. Its stability and strong chromophore would make it a suitable candidate for such in-house reference purposes.

The 4-nitrophenyl group is a potent chromophore. When attached to a substrate molecule via a bond that can be enzymatically cleaved, it allows for the creation of a chromogenic assay. Upon cleavage, a colored product, typically 4-nitrophenol (B140041) or 4-nitroaniline (B120555), is released. The concentration of this product can be easily quantified by measuring the increase in absorbance at a specific wavelength (around 400 nm), providing a direct measure of enzyme activity.

This compound could theoretically be employed as a chromogenic substrate for enzymes capable of hydrolyzing its urea or amide linkages, such as certain ureases or amidases. If an enzyme were to cleave the C-N bond linking the 4-nitrophenylamino group to the carbonyl, it would release 4-nitroaniline. The progress of the reaction could be monitored spectrophotometrically by the appearance of the yellow color of the 4-nitroaniline anion under alkaline conditions. This would provide a simple and continuous assay for screening enzyme inhibitors or characterizing enzyme kinetics.

Applications in Materials Science for Biofunctional Polymer Development

The functional groups within this compound make it a versatile building block for the development of biofunctional polymers. Alanine-containing polymers are of interest for creating materials with enhanced biodegradability and biocompatibility nih.gov. The additional functional groups in this specific alanine derivative offer routes to advanced materials with tailored properties.

The carboxylic acid group of the alanine moiety can be used for polymerization or for grafting the molecule onto existing polymer backbones that possess reactive hydroxyl or amine groups. A more versatile approach involves the chemical modification of the nitro group. The 4-nitro group can be readily reduced to a primary amine (4-amino group). This resulting amine serves as a reactive handle for a variety of chemical transformations. For example, it can be used to covalently attach the molecule to surfaces or polymer matrices that have been pre-functionalized with isocyanate or epoxy groups nih.gov.

This strategy allows for the creation of functionalized materials for various applications:

Affinity Chromatography: The molecule can be immobilized on a solid support (e.g., agarose (B213101) or silica (B1680970) beads) to create a stationary phase for affinity chromatography, designed to capture proteins or other biomolecules that specifically interact with its structure.

Drug Delivery: The molecule could be incorporated into biodegradable polymer networks. The nitro group could also serve as a trigger for drug release, as the local environment in some tissues (e.g., hypoxic tumors) can facilitate its reduction.

Biocidal Materials: The amine generated from the reduction of the nitro group can be further modified, for example, by conversion into an N-halamine nih.gov. N-halamine coatings are known to have potent, rechargeable antimicrobial properties.

A study on novel adsorbents demonstrated the grafting of poly(N-methacryloyl-L-alanine acid) onto chitosan (B1678972) microspheres to create a material with a high capacity for adsorbing trace metal elements, showcasing how alanine derivatives can be used to impart specific functionalities to biopolymers nih.gov.

Table 2: Potential Functionalization Reactions and Applications in Materials Science

Functional GroupReactionResulting FunctionalityPotential Application
Carboxylic AcidAmide/Ester formationCovalent linkagePolymer synthesis, surface grafting
Nitro GroupReductionPrimary AmineCovalent attachment, further modification
Amine (post-reduction)Diazotization, N-halamine formationReactive handle, biocidal agentSensor development, antimicrobial surfaces nih.gov

Emerging Research Frontiers and Future Prospects

Design and Synthesis of Novel Analogues with Tailored Reactivity

The core structure of N-{[(4-nitrophenyl)amino]carbonyl}alanine offers a versatile scaffold for the design and synthesis of novel analogues with fine-tuned reactivity. The presence of the 4-nitrophenyl group, a strong electron-withdrawing moiety, significantly influences the chemical properties of the urea (B33335) and alanine (B10760859) components, making it a key target for modification.

One common strategy for creating analogues involves the synthesis of activated urea building blocks. For instance, N-Fmoc-protected α-amino acids can be converted into 4-nitrophenyl 2-azidoethylcarbamate derivatives. This is achieved through a one-pot, two-step reaction that transforms N-Fmoc-protected 2-aminoethyl mesylates, derived from various amino acids, into the desired urea building blocks. These building blocks are then utilized in the efficient preparation of urea moiety-containing compounds. nih.govacs.org This methodology allows for the generation of a library of compounds with diverse functionalities, starting from commercially available amino acids. nih.gov

The synthesis of monosubstituted ureas can also be achieved using reagents like 4-nitrophenyl-N-benzylcarbamate. This compound reacts efficiently with a variety of amines, including those with complex structures and in aqueous environments, to produce N-benzyl ureas. Subsequent hydrogenolysis yields the final monosubstituted urea with high purity and yield. bioorganic-chemistry.com

Furthermore, the reactivity of the carbonyl group in urea derivatives is a subject of investigation. Studies on the reaction of carbonyl compounds with urea have shown that the presence of at least two carbonyl groups in close proximity is necessary for a stable reaction, leading to the formation of five- or six-membered rings. This understanding of reactivity can guide the design of novel analogues with specific interaction capabilities.

Researchers are also exploring the synthesis of N-aryl α-amino acids using various catalytic methods. These approaches, however, can face challenges such as harsh reaction conditions and potential racemization. acs.org The development of milder and more selective synthetic routes is a key area of focus. The data from these synthetic explorations are crucial for building quantitative structure-activity relationship (QSAR) models to predict the biological and chemical behavior of new analogues.

Table 1: Synthesis Methods for Urea and N-Acyl-Amino Acid Derivatives

Method Starting Materials Key Reagents/Catalysts Product Type Reference
Activated Urea Building Blocks N-Fmoc-protected α-amino acids 4-nitrophenyl chloroformate, Sodium azide 4-nitrophenyl 2-azidoethylcarbamates nih.govacs.org
Monosubstituted Urea Synthesis Amines 4-nitrophenyl-N-benzylcarbamate, Pd black Monosubstituted ureas bioorganic-chemistry.com
N-Aryl-Functionalized Amino Acids Arylamines, Fumarate Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) N-arylated aspartic acids acs.org
N-Acyl-Amino Acid Surfactants Fatty acids, Amino acids Aminoacylases N-acyl-amino acids d-nb.infonih.govresearchgate.net

Integration into Advanced Biocatalytic Systems

The unique chemical structure of this compound and its analogues makes them promising candidates for integration into advanced biocatalytic systems. Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages of high selectivity, mild reaction conditions, and environmental sustainability.

One area of exploration is the use of enzymes for the synthesis of N-acyl-amino acids. Aminoacylases, a class of hydrolases, have shown potential for producing these compounds. While traditionally used for the resolution of racemic mixtures, recent research has focused on their synthetic capabilities, particularly for producing biobased surfactants. d-nb.infonih.govresearchgate.net The enzymatic synthesis of N-acyl-amino acids can proceed via reverse hydrolysis or aminolysis, providing a greener alternative to conventional chemical methods that often rely on harsh reagents. d-nb.inforesearchgate.net

Enzymes are also being employed for the asymmetric synthesis of N-aryl-functionalized amino acids. For example, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has been used to catalyze the addition of various arylamines to fumarate, yielding N-arylated aspartic acids with high enantiomeric excess. acs.org This highlights the potential for using enzymes to create chiral amino acid derivatives with high precision.

Furthermore, the enzymatic hydrolysis of related compounds, such as p-nitrophenyl esters, is a well-established method for monitoring enzyme activity. researchgate.netdiva-portal.org Lipases and esterases, for instance, can hydrolyze p-nitrophenyl butyrate, releasing p-nitrophenol, which can be detected spectrophotometrically. researchgate.netsemanticscholar.org This principle can be applied to screen for enzymes capable of transforming this compound and its analogues, and to study the kinetics of these biocatalytic reactions. The hydrolysis of carbamate (B1207046) linkages is another area of interest, with studies identifying carboxylesterases capable of degrading these bonds in pesticides and polyurethanes. nih.gov

The integration of these biocatalytic steps into multi-enzyme cascades is a key goal for developing efficient and sustainable synthetic routes to complex molecules. By combining the selectivity of different enzymes, it is possible to build novel metabolic pathways for the production of valuable chemicals.

Table 2: Enzymes in Biocatalytic Transformations of Related Compounds

Enzyme Class Substrate Type Reaction Type Product Reference
Aminoacylases Fatty acids, Amino acids Acylation N-acyl-amino acids d-nb.infonih.govresearchgate.net
Lyases (EDDS lyase) Arylamines, Fumarate Hydroamination N-arylated aspartic acids acs.org
Hydrolases (Lipases, Esterases) p-Nitrophenyl esters Hydrolysis p-Nitrophenol, Carboxylic acid researchgate.netsemanticscholar.org
Carboxylesterases Carbamates Hydrolysis Alcohol, Amine nih.gov

Exploration of Environmental Fate and Degradation Pathways of Nitro Compounds

The presence of a nitroaromatic group in this compound necessitates a thorough understanding of its environmental fate and potential degradation pathways. Nitroaromatic compounds are a significant class of environmental contaminants, often exhibiting persistence and toxicity. nih.govresearchgate.net

The biodegradation of nitroaromatic compounds is a key area of research. Microorganisms have evolved various strategies to metabolize these compounds, which can serve as sources of carbon, nitrogen, and energy. nih.govnih.gov The degradation pathways often involve the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. acs.org This reduction can be catalyzed by a range of enzymes known as nitroreductases. acs.org

For nitrophenols, a common structural motif in this class of compounds, two main bacterial degradation pathways have been identified: one involving hydroquinone (B1673460) and the other involving 1,2,4-benzenetriol (B23740) as intermediates. nih.gov The initial step in both pathways is often catalyzed by a monooxygenase that removes the nitro group. nih.govnih.gov Fungi, such as Phanerochaete chrysosporium, are also capable of mineralizing nitroaromatic compounds. nih.gov

The degradation of phenylurea herbicides, which share the urea linkage with the target compound, has also been studied. Both abiotic processes, such as hydrolysis and photolysis, and biotic processes contribute to their degradation in soil. The bioavailability of these compounds to microorganisms is a critical factor in their biodegradation.

The environmental fate of a compound is also influenced by its potential to form coupling products. Reduced intermediates of nitroaromatic compounds can react with each other to form azo dimers and trimers, which can be more toxic than the parent compound. arizona.edu Additionally, the resulting aromatic amines can covalently bond to soil organic matter, a process that can lead to their immobilization. arizona.edu

Understanding these degradation and transformation pathways is crucial for assessing the environmental risk posed by this compound and for developing potential bioremediation strategies for environments contaminated with this or similar compounds.

Table 3: Key Processes in the Environmental Fate of Nitroaromatic Compounds

Process Description Key Intermediates/Products Influencing Factors Reference
Biodegradation Microbial metabolism of the compound. Nitroso, hydroxylamino, and amino derivatives; hydroquinone, 1,2,4-benzenetriol. Presence of specific microorganisms and enzymes (nitroreductases, monooxygenases). nih.govacs.orgnih.gov
Abiotic Degradation Chemical breakdown through processes like hydrolysis and photolysis. Varies depending on the specific compound and conditions. pH, sunlight exposure, presence of reactive chemical species. nih.gov
Coupling Reactions Formation of larger molecules from degradation intermediates. Azo dimers and trimers. Redox conditions, concentration of intermediates. arizona.edu
Sorption/Binding Adherence of the compound or its metabolites to soil organic matter. Immobilized residues. Soil composition, chemical properties of the compound. arizona.edu

Q & A

Q. What are the common synthetic routes for N-{[(4-nitrophenyl)amino]carbonyl}alanine, and how is its purity validated?

This compound is synthesized via carbodiimide-mediated coupling of 4-nitrophenyl isocyanate with alanine derivatives. The reaction requires anhydrous conditions and inert gas protection to minimize side reactions. Purity validation typically employs reversed-phase HPLC (RP-HPLC) with UV detection at 254 nm, leveraging the chromophoric 4-nitrophenyl group for sensitive quantification . Structural confirmation is achieved through 1H^1H-NMR (e.g., alanine’s α-proton at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (C10_{10}H10_{10}N3_3O5+_5^+, exact mass 260.0612) .

Q. How does the 4-nitrophenyl group influence the compound’s solubility and stability in aqueous buffers?

The 4-nitrophenyl moiety increases hydrophobicity (predicted logP ~1.5), reducing aqueous solubility. Stability studies in phosphate-buffered saline (pH 7.4) show <5% degradation over 24 hours at 25°C. For long-term storage, lyophilization at -20°C under argon is recommended to prevent hydrolysis of the urea linkage .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

RP-HPLC with a C18 column (acetonitrile/water gradient) is standard for separation. The nitro group’s strong UV absorbance enables detection at low concentrations (LOD ~0.1 µg/mL). For structural elucidation in mixtures, tandem MS (MS/MS) fragments the molecule at the urea bond (m/z 260 → 155 and 105), providing diagnostic ions .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Discrepancies in reported IC50_{50} values (e.g., enzyme inhibition assays) may arise from stereochemical variations or impurities. Chiral HPLC (e.g., Chiralpak IA column) ensures enantiopurity, while kinetic studies under standardized conditions (e.g., 25°C, 0.1 M Tris-HCl) minimize variability. Computational docking (AutoDock Vina) can rationalize structure-activity relationships by modeling interactions with target proteins .

Q. What strategies optimize the compound’s enzymatic hydrolysis kinetics for prodrug applications?

The 4-nitrophenyl group acts as a "self-immolative" linker. Hydrolysis rates by esterases or amidases depend on pH (optimum ~7.8) and buffer composition. Adding 10% DMSO enhances solubility without inhibiting enzymes. Michaelis-Menten parameters (Km_m, Vmax_{max}) derived from Lineweaver-Burk plots guide formulation adjustments .

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-deficient regions at the nitro group and urea carbonyl, making them susceptible to nucleophilic attack. Global reactivity descriptors (e.g., electrophilicity index ω = 5.2 eV) align with experimental observations of thiol-mediated degradation .

Q. What experimental controls are essential when studying the compound’s cytotoxicity in cancer cell lines?

Use 4-nitrophenol as a negative control to isolate toxicity from the parent compound. For HeLa cells, maintain exposure times ≤48 hours to avoid confounding effects from metabolite accumulation. Measure mitochondrial membrane potential (JC-1 assay) and caspase-3 activity to differentiate apoptosis from necrosis .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in logP values reported for this compound?

Experimental logP (e.g., shake-flask method) often conflicts with computational predictions (ChemAxon vs. MarvinSketch). Validate using a consensus approach: average values from three software tools and correlate with HPLC retention times (k’ vs. logP). Adjust for ionization (pKa ~3.2 for the carboxyl group) using pH-metric titrations .

Q. What mechanistic insights can be gained from studying pH-dependent fluorescence quenching?

The nitro group quenches intrinsic fluorescence of tryptophan residues in proteins upon binding. Stern-Volmer plots at pH 5.0 vs. 7.4 reveal static quenching (Ksv_{sv} decreases at lower pH), suggesting protonation-dependent binding affinity. Time-resolved fluorescence decay measurements further distinguish static vs. dynamic quenching mechanisms .

Safety & Handling Protocols

Q. What safety protocols are mandated for handling this compound?

Nitro compounds are potential mutagens. Use nitrile gloves, fume hoods, and closed systems during synthesis. Waste must be treated with 10% sodium hydroxide/ethanol (1:1) to reduce nitro groups before disposal. Monitor airborne exposure via NIOSH Method 5041 (HPLC-UV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.